molecular formula C14H18N2O B13077227 3-(5-Ethyl-5-methylmorpholin-2-yl)benzonitrile

3-(5-Ethyl-5-methylmorpholin-2-yl)benzonitrile

Cat. No.: B13077227
M. Wt: 230.31 g/mol
InChI Key: IVPMSWAHGQRVID-UHFFFAOYSA-N
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Description

3-(5-Ethyl-5-methylmorpholin-2-yl)benzonitrile is a substituted benzonitrile derivative featuring a morpholine ring fused with ethyl and methyl groups at the 5-position.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

3-(5-ethyl-5-methylmorpholin-2-yl)benzonitrile

InChI

InChI=1S/C14H18N2O/c1-3-14(2)10-17-13(9-16-14)12-6-4-5-11(7-12)8-15/h4-7,13,16H,3,9-10H2,1-2H3

InChI Key

IVPMSWAHGQRVID-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(CN1)C2=CC=CC(=C2)C#N)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-(5-Ethyl-5-methylmorpholin-2-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzonitrile compounds .

Mechanism of Action

The mechanism of action of 3-(5-Ethyl-5-methylmorpholin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of benzonitrile derivatives and their properties:

Compound Name Core Structure Substituents Key Applications/Findings Reference
4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile (5FB) Benzonitrile Thiazolidinone, methoxy, trifluoromethyl Binds to Estrogen-Related Receptor Alpha (ERRα) via H-bonds with ARG 372; antitumor potential
3-(6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile Benzonitrile + pyridazinone Pyridazinone ring Intermediate in selenium-containing antitumor agents (e.g., tepotinib derivatives)
3-(6-Methyl-pyridin-2-ylethynyl)-cyclohex-2-enone-O-11C-methyl-oxime (11C-ABP688) Cyclohexenone-oxime Pyridinyl-ethynyl, 11C-labeled Selective mGluR5 PET ligand; high uptake in brain regions like anterior cingulate
4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile Benzonitrile + carbazole Phenoxazine-carbazole hybrid Thermally activated delayed fluorescence (TADF) emitter for OLEDs
5-[3-(2-chloro-4-{[4-(ethylamino)butyl]oxy}phenyl)-1,2,4-oxadiazol-5-yl]-2-[(1-methylethyl)oxy]benzonitrile Benzonitrile + oxadiazole Oxadiazole, chloro, ethylamino-butyl chain Anticancer candidate; synthesized via multi-step coupling and substitution

Key Comparative Insights:

Structural Diversity: Unlike 3-(5-Ethyl-5-methylmorpholin-2-yl)benzonitrile, most analogs replace the morpholine ring with heterocycles like thiazolidinone (5FB) or pyridazinone ( compound). These substitutions modulate solubility and receptor-binding specificity . The TADF emitter () integrates carbazole and phenoxazine, emphasizing planar aromatic systems for optoelectronic efficiency, whereas the target compound’s morpholine group may favor conformational flexibility .

Biological Activity :

  • 5FB () and the oxadiazole derivative () exhibit antitumor activity, likely due to interactions with enzymes or receptors (e.g., ERRα). The target compound’s morpholine group could enhance blood-brain barrier penetration, similar to 11C-ABP688’s CNS-targeting design .

Synthetic Routes: Suzuki-Miyaura coupling () and selenourea-mediated substitutions are common for benzonitrile intermediates. The target compound may require similar cross-coupling steps to attach the morpholine moiety .

Material Science Applications :

  • While ’s TADF emitter leverages π-conjugation for OLEDs, the target compound’s nitrile group could serve as an electron-withdrawing unit in charge-transfer materials, though this remains speculative .

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